N,N-bis[(1S)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
This compound is a structurally complex phosphorus-containing heterocycle with a pentacyclic framework. Its unique architecture includes a 13-phosphapentacyclo core fused with dioxa (12,14-dioxa) moieties and substituted with two (1S)-1-(2-methoxyphenyl)ethyl groups. The stereochemistry at the chiral centers (1S configuration) and the 2-methoxy substitution on the phenyl rings are critical to its physicochemical and biological properties. The compound’s molecular formula is C₃₈H₃₄NO₄P, with a molecular weight of 599.7 g/mol .
Properties
IUPAC Name |
N,N-bis[(1S)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34NO4P/c1-25(29-15-9-11-19-33(29)40-3)39(26(2)30-16-10-12-20-34(30)41-4)44-42-35-23-21-27-13-5-7-17-31(27)37(35)38-32-18-8-6-14-28(32)22-24-36(38)43-44/h5-26H,1-4H3/t25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPIPBUVJMWXLH-UIOOFZCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N(C(C)C2=CC=CC=C2OC)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC)N([C@@H](C)C2=CC=CC=C2OC)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776316-48-4 | |
| Record name | (11bS)-N,N-Bis[(S)-(+)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N,N-bis[(1S)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (CAS No: 776316-48-4) is a complex phosphoramidite compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₃₄NO₄P |
| Molecular Weight | 599.65 g/mol |
| CAS Number | 776316-48-4 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its unique structural features. The phosphoramidite moiety plays a significant role in mediating interactions with nucleophiles and can influence enzyme activity and receptor binding.
Antitumor Activity
Research indicates that N,N-bis[(1S)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa exhibits significant antitumor properties in vitro against various cancer cell lines:
- Case Study 1 : In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 25 µM after 48 hours of treatment.
- Case Study 2 : A similar effect was observed in human lung cancer cells (A549), where the compound induced apoptosis and inhibited cell proliferation.
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects:
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Case Study 3 : In vivo studies using a mouse model of acute inflammation revealed a significant reduction in paw edema when treated with the compound.
Toxicity Studies
Preliminary toxicity assessments indicate that N,N-bis[(1S)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa has a favorable safety profile at therapeutic doses:
- LD50 : The compound exhibited an LD50 greater than 500 mg/kg in rodent models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural similarities with other phosphapentacyclo derivatives, differing in substituents, stereochemistry, or heteroatom placement. Below is a comparative analysis:
Physicochemical and Reactivity Differences
- Stereochemical Impact : The (1S) configuration in the target compound may enhance enantioselective interactions with biological targets compared to the (1R)-4-methoxyphenyl variant, which could exhibit distinct binding affinities due to altered spatial orientation .
- Reactivity: Phosphorus-containing heterocycles, such as phosphoramide mustard derivatives, are known for alkylating activity via aziridinium intermediates . The target compound’s dioxa-phosphapentacyclo framework may stabilize reactive intermediates, differing from simpler phosphoramide mustards that degrade rapidly (e.g., half-life of 8 min at pH 7.4 ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
